

# Spectroscopic Profile of Ethyl Ricinoleate: A Technical Guide

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## Compound of Interest

Compound Name: *Ethyl Ricinoleate*

Cat. No.: *B056683*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl ricinoleate**, a key derivative of castor oil with wide-ranging applications in research and industry. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of **ethyl ricinoleate**, complete with experimental protocols and data presented in a clear, tabular format for ease of reference and comparison.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **ethyl ricinoleate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Ethyl Ricinoleate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~5.30 - 5.54	Multiplet	Olefinic protons (-CH=CH-)
~4.12	Quartet	Methylene protons of ethyl ester (-OCH <sub>2</sub> CH <sub>3</sub> )
~3.60	Multiplet	Proton on hydroxyl-bearing carbon (-CH(OH)-)
~2.29 - 2.30	Triplet	$\alpha$ -Methylene protons to carbonyl (-CH <sub>2</sub> -COOR)
~1.96 - 2.12	Multiplet	Allylic protons (-CH <sub>2</sub> -CH=)
~1.56 - 1.68	Multiplet	$\beta$ -Methylene protons to carbonyl (-CH <sub>2</sub> -CH <sub>2</sub> -COOR)
~1.22 - 1.42	Multiplet	Methylene chain protons (-(CH <sub>2</sub> ) <sub>n</sub> -)
~1.25	Triplet	Methyl protons of ethyl ester (-OCH <sub>2</sub> CH <sub>3</sub> )
~0.84 - 0.92	Triplet	Terminal methyl protons (-CH <sub>3</sub> )

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Ethyl Ricinoleate**

Chemical Shift ( $\delta$ ) ppm	Assignment
~173	Carbonyl carbon (-C=O)
~125 - 135	Olefinic carbons (-CH=CH-)
~71	Hydroxyl-bearing carbon (-CH(OH)-)
~60	Methylene carbon of ethyl ester (-OCH <sub>2</sub> CH <sub>3</sub> )
~30 - 40	Methylene carbons adjacent to functional groups
~22 - 32	Methylene chain carbons -(CH <sub>2</sub> ) <sub>n</sub> -
~14	Methyl carbon of ethyl ester (-OCH <sub>2</sub> CH <sub>3</sub> )
~14	Terminal methyl carbon (-CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for **Ethyl Ricinoleate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Broad, Strong	O-H stretching (hydroxyl group)
~3010	Medium	=C-H stretching (olefinic)
~2925, ~2855	Strong	C-H stretching (aliphatic)
~1740	Strong	C=O stretching (ester carbonyl)
~1650	Weak	C=C stretching (olefinic)
~1170	Strong	C-O stretching (ester)

## Mass Spectrometry (MS)

The mass spectrum of **ethyl ricinoleate** is characterized by its molecular ion peak and specific fragmentation patterns. The fragmentation of the closely related ricinoleic acid methyl ester

provides strong indications of the expected fragments for the ethyl ester.

Table 4: Key Mass-to-Charge Ratios (m/z) for **Ethyl Ricinoleate** Fragmentation

m/z	Interpretation
326	Molecular Ion [M] <sup>+</sup>
298	Loss of ethyl group (-C <sub>2</sub> H <sub>5</sub> )
281	Loss of ethoxy group (-OC <sub>2</sub> H <sub>5</sub> )
222	Cleavage at the hydroxyl group
Other significant fragments	278, 264, 241, 208, 194, 175, 157, 149, 135, 121, 108, 79, 67, 55, 41, 28

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **ethyl ricinoleate** are provided below.

### NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-25 mg of **ethyl ricinoleate** for <sup>1</sup>H NMR or 50-100 mg for <sup>13</sup>C NMR into a clean, dry NMR tube.
- Add 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) to the NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Cap the tube and gently vortex or invert to ensure the sample is fully dissolved and the solution is homogeneous.
- If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

Instrumental Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR:
  - Pulse Angle: 90°
  - Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, a longer delay of at least 5 times the longest  $T_1$  is recommended.
  - Acquisition Time: 2-4 seconds.
  - Number of Scans: 16-64, depending on the sample concentration.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled.
  - Pulse Angle: 30-45°
  - Relaxation Delay (D1): 2-5 seconds.
  - Number of Scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid/Viscous Oil):

- Place a single drop of **ethyl ricinoleate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
- Ensure no air bubbles are trapped within the sample film.

Instrumental Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

- Technique: Transmission.
- Scan Range: 4000 - 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Sample Preparation (GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of the hydroxyl group is often performed to improve volatility and chromatographic performance.

- Silylation:
  - Dissolve a small amount of **ethyl ricinoleate** in a suitable solvent (e.g., pyridine or acetonitrile).
  - Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  - Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.

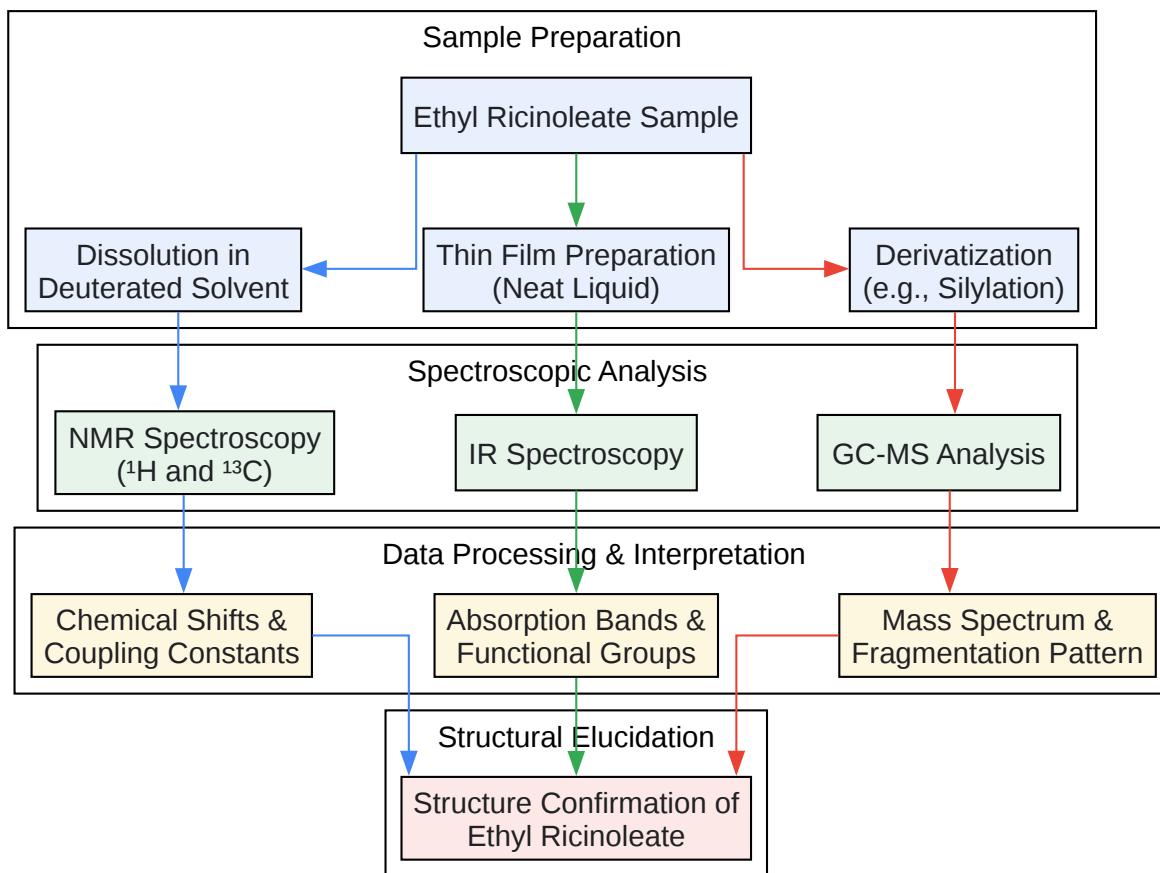
### Instrumental Parameters:

- Gas Chromatograph (GC):
  - Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane).
  - Injector Temperature: 250-280°C.

- Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature of 250-300°C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer (MS):
  - Ionization Mode: Electron Impact (EI) at 70 eV.
  - Ion Source Temperature: 230°C.
  - Mass Range: Scan from m/z 40 to 500.

## Workflow Visualization

The logical flow of spectroscopic analysis for a compound like **ethyl ricinoleate** is depicted in the following diagram.

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